3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol
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Overview
Description
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol is a complex organic compound with a unique structure that includes a phenol group, a cyclohexyl ring, and a methylaminoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the methylaminoethyl side chain: This can be done through a substitution reaction where a suitable leaving group is replaced by the methylaminoethyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include batch and continuous flow processes, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenol: A simpler phenolic compound with similar reactivity.
Cyclohexylphenol: Lacks the methylaminoethyl side chain but shares the cyclohexyl and phenol groups.
Methylaminoethylphenol: Similar side chain but different ring structure
Uniqueness
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from simpler analogs .
Properties
CAS No. |
64259-36-5 |
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Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
3-[2-hydroxy-1-[2-(methylamino)ethyl]cyclohexyl]phenol |
InChI |
InChI=1S/C15H23NO2/c1-16-10-9-15(8-3-2-7-14(15)18)12-5-4-6-13(17)11-12/h4-6,11,14,16-18H,2-3,7-10H2,1H3 |
InChI Key |
PZUUSCLXHYXQEP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1(CCCCC1O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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